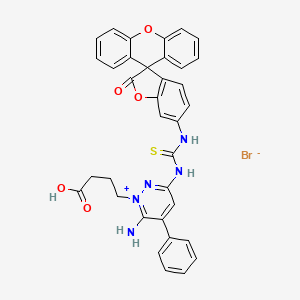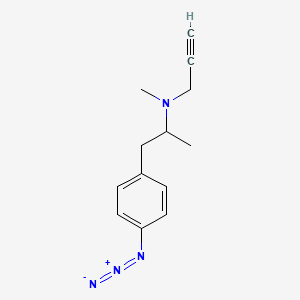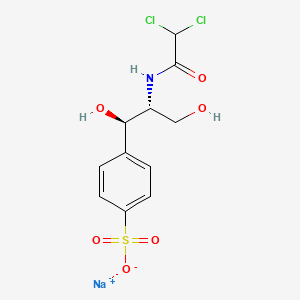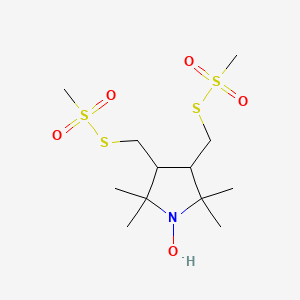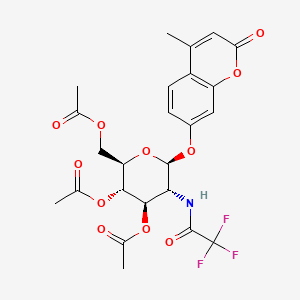![molecular formula C13H15N2NaO5S B561907 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) CAS No. 1331911-02-4](/img/new.no-structure.jpg)
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) is a synthetic compound used primarily in biochemical research. It is a derivative of acetaminophen (paracetamol) where the hydrogen atoms are replaced with deuterium (d5), making it a stable isotope-labeled compound. This modification allows for more precise tracking and analysis in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves several steps:
Acetylation: Acetaminophen is first acetylated to introduce the acetyl group.
Deuteration: The hydrogen atoms in the acetaminophen molecule are replaced with deuterium atoms to form acetaminophen-d5.
Conjugation with N-Acetyl-L-cysteine: The deuterated acetaminophen is then conjugated with N-Acetyl-L-cysteine through a thiol-ether linkage.
Sodium Salt Formation: Finally, the compound is converted into its sodium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Deuteration: Large quantities of acetaminophen are acetylated and deuterated using industrial reactors.
Conjugation and Purification: The conjugation with N-Acetyl-L-cysteine is performed in controlled environments to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Sodium Salt Conversion: The final step involves converting the purified product into its sodium salt form, often using sodium hydroxide.
化学反应分析
Types of Reactions
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) can undergo various chemical reactions, including:
Oxidation: The thiol group in N-Acetyl-L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetaminophen derivatives.
科学研究应用
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR studies.
Biology: Helps in studying metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of acetaminophen in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. The acetaminophen moiety acts as an analgesic and antipyretic, while the N-Acetyl-L-cysteine part provides antioxidant properties. The deuterium labeling allows for precise tracking in metabolic studies, helping to elucidate the pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Acetaminophen: The parent compound, widely used as a pain reliever and fever reducer.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Acetaminophen-d5: A deuterated form of acetaminophen used in pharmacokinetic studies.
Uniqueness
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) combines the properties of acetaminophen and N-Acetyl-L-cysteine with the added benefit of stable isotope labeling. This makes it uniquely suited for detailed biochemical and pharmacokinetic studies, providing insights that are not possible with the individual components alone.
This compound’s unique combination of analgesic, antioxidant, and stable isotope labeling properties makes it a valuable tool in various fields of scientific research.
属性
CAS 编号 |
1331911-02-4 |
|---|---|
分子式 |
C13H15N2NaO5S |
分子量 |
339.352 |
IUPAC 名称 |
sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |
InChI 键 |
JKIDIVFUGFKUBH-SWHSFZNRSA-M |
SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |
同义词 |
Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
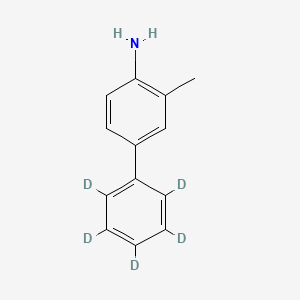
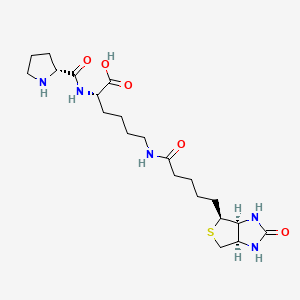
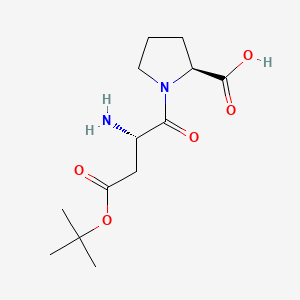
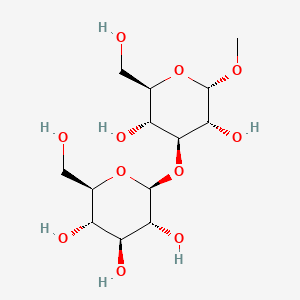
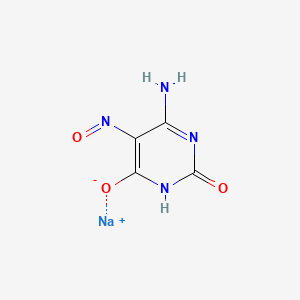
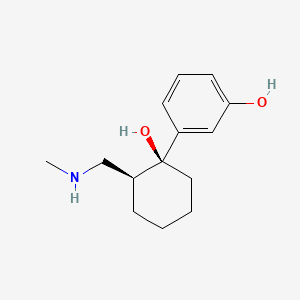

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
